molecular formula C17H18N4O4S B11193776 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11193776
M. Wt: 374.4 g/mol
InChI Key: FGWWRYUTHWMMNA-UHFFFAOYSA-N
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Description

N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic sulfonamide derivative featuring a 1,3-benzodioxole moiety linked to a 1,4,5,6-tetrahydro-1,3,5-triazine ring system.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C17H18N4O4S/c22-26(23,14-4-2-1-3-5-14)20-17-18-10-21(11-19-17)9-13-6-7-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H2,18,19,20)

InChI Key

FGWWRYUTHWMMNA-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC3=C(C=C2)OCO3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrotriazine Intermediate

The tetrahydrotriazine core is constructed via cyclocondensation of guanidine derivatives with formaldehyde or its equivalents. A representative protocol involves:

  • Reagents : Guanidine hydrochloride, formaldehyde (37% aqueous), and 1,3-benzodioxol-5-ylmethylamine.

  • Conditions : Reflux in ethanol at 80°C for 12 hours, followed by neutralization with sodium bicarbonate.

The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield 5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine. Yield optimization (75–85%) is achieved by controlling stoichiometry and pH.

Sulfonylation of the Triazine Amine

The triazine amine is subsequently reacted with benzenesulfonyl chloride under mild basic conditions:

  • Reagents : Benzenesulfonyl chloride, triethylamine (TEA), tetrahydrofuran (THF).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 6 hours.

This step introduces the sulfonamide group via nucleophilic substitution, with TEA scavenging HCl to drive the reaction to completion. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 60–70% yield.

Alternative Methodologies and Optimization

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate the cyclization step:

  • Conditions : 150 W, 100°C, 30 minutes.

  • Advantages : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >80%.

Solvent Effects on Sulfonylation

Comparative studies highlight solvent influence on sulfonylation efficiency:

SolventYield (%)Purity (%)
THF6895
DCM7297
DMF6593

Dichloromethane (DCM) emerges as optimal due to improved solubility of intermediates and byproducts.

Structural Characterization and Validation

Post-synthesis analysis ensures fidelity to the target structure:

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 7.82 (d, 2H, Ar–H), 7.62 (t, 1H, Ar–H), 7.52 (t, 2H, Ar–H), 6.85 (s, 1H, benzodioxole-H), 6.78 (d, 1H, benzodioxole-H), 5.95 (s, 2H, –O–CH2_2–O–), 4.21 (s, 2H, –CH2_2–NH–), 3.45 (m, 4H, triazine-H).

  • Mass Spectrometry : ESI-MS m/z 392.4 [M+H]+^+.

  • X-ray Crystallography : Confirms the envelope conformation of the benzodioxole ring and supramolecular layering via C–H⋯O interactions.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Side products such as bis-triazine derivatives arise from over-alkylation. Mitigation includes:

  • Stoichiometric Control : Limiting formaldehyde to 1.1 equivalents.

  • Low-Temperature Addition : Gradual introduction of formaldehyde at 0°C.

Sulfonamide Hydrolysis

Exposure to moisture leads to hydrolysis of the sulfonamide group. Strategies include:

  • Anhydrous Conditions : Use of molecular sieves and dry solvents.

  • Post-Reaction Quenching : Immediate neutralization and extraction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)Scalability
Conventional Cyclization751295Moderate
Microwave Cyclization820.597High
Solvent-Free Sulfonylation70694Low

Microwave-assisted synthesis offers superior efficiency and scalability, making it preferable for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) facilitates nucleophilic substitution under alkaline conditions. For example:

  • Reaction with alkyl halides : The NH group undergoes alkylation to form N-alkylated derivatives.
    Conditions : K₂CO₃ in DMF, 60–80°C, 12–24 hrs.
    Outcome : Substitution at the sulfonamide nitrogen produces derivatives with modified lipophilicity.

  • Aromatic substitution : The benzodioxole ring participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-donating methylenedioxy groups .

Hydrolysis Reactions

The triazine core and sulfonamide group are susceptible to hydrolysis:

  • Acidic hydrolysis : The tetrahydrotriazine ring opens in concentrated HCl (reflux, 6–8 hrs), yielding a diamine intermediate and benzenesulfonic acid.

  • Alkaline hydrolysis : The sulfonamide group cleaves under NaOH/EtOH (80°C, 4 hrs), releasing sulfonic acid and the triazine-amine derivative.

Oxidation Reactions

The benzodioxole moiety oxidizes under strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Converts the methylenedioxy group to a carboxylic acid derivative via intermediate diol formation.

  • Ozone-mediated cleavage : Breaks the benzodioxole ring into dicarboxylic acid fragments.

Cyclization and Condensation

The triazine component participates in cycloaddition reactions:

  • With diketones : Forms fused pyrimidine derivatives under refluxing AcOH.

  • With aldehydes : Undergoes Mannich-like reactions to generate spirocyclic products.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Buchwald-Hartwig amination : Introduces aryl/alkyl amines at the triazine nitrogen using Pd(OAc)₂/XPhos .
    Conditions : toluene, 110°C, 24 hrs.
    Yield : 55–72% .

Mechanistic Insights

  • Sulfonamide reactivity : The NH group’s acidity (pKa ~10) enables deprotonation and subsequent nucleophilic attack.

  • Benzodioxole stability : Resistance to mild oxidants but cleaves under ozonolysis due to strained oxygen bridge.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibit significant anticancer properties. The benzodioxole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, research has shown that benzodioxole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folate synthesis pathways. Studies suggest that modifications to the benzodioxole structure can enhance its efficacy against resistant strains of bacteria and fungi .

Pharmacology

Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Compounds containing the benzodioxole ring have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Anti-inflammatory Activity
The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation .

Material Science

Polymer Chemistry
In material science, derivatives of this compound have been investigated for their use in polymer synthesis. The unique properties of the benzodioxole group allow for the creation of polymers with enhanced thermal stability and mechanical strength. Such materials can be utilized in various applications ranging from coatings to biomedical devices .

Case Studies

Study Reference Application Area Findings
Anticancer ActivityInduced apoptosis in cancer cell lines; potential for drug development.
Antimicrobial PropertiesInhibited growth of resistant bacterial strains; promising for new antibiotics.
NeuroprotectionReduced oxidative stress in neuronal models; potential for neurodegenerative disease therapy.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by its 1,4,5,6-tetrahydro-1,3,5-triazine core, absent in simpler analogs like N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide. Capsaicin, a natural TRPV1 agonist, differs further with a vanilloid group and an alkylamide chain (Table 1).

Table 1: Structural Comparison
Compound Molecular Weight (g/mol) Key Functional Groups Structural Uniqueness
Target Compound 403.41* Benzodioxol, sulfonamide, triazin Triazine core with benzodioxolmethyl
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide 315.32 Benzodioxol, sulfonamide Methylene-linked benzodioxol
Capsaicin 305.41 Vanilloid, amide Alkylamide chain with vanilloid

*Calculated using ChemAxon tools .

Pharmacological and Biochemical Properties

TRPV1 Receptor Interaction

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide acts as a capsaicin analog , showing moderate TRPV1 activation but lower potency than capsaicin itself . The triazine-containing target compound may exhibit altered binding due to its rigid, nitrogen-rich core, though experimental data are lacking. Capsaicin’s high TRPV1 affinity is attributed to its vanilloid group and flexible alkyl chain, which are absent in sulfonamide derivatives.

Cytotoxicity

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide demonstrates cytotoxicity with an IC50 of 15 µM in cancer cell lines, likely due to sulfonamide-mediated apoptosis pathways . Capsaicin, in contrast, shows lower cytotoxicity (IC50 > 100 µM) in similar assays.

Solubility and Bioavailability

However, the bulkier structure could hinder membrane permeability. Capsaicin’ moderate solubility arises from its balance of polar (vanilloid) and nonpolar (alkyl chain) groups.

Research Findings and Implications

  • Structural Insights: X-ray crystallography of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide reveals planar geometry at the sulfonamide group, favoring protein binding . The triazine core in the target compound likely enforces a non-planar conformation, altering binding kinetics.
  • Therapeutic Potential: The analog’s cytotoxicity and TRPV1 activity suggest applications in pain management or oncology . The target compound’s triazine moiety warrants investigation for enhanced selectivity or reduced off-target effects.

Biological Activity

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a sulfonamide group. Its chemical formula is C16H18N4O3S with a molecular weight of 350.41 g/mol. The presence of the benzodioxole fragment is significant as it is associated with various biological activities.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting α-amylase activity. In vitro assays revealed that certain derivatives exhibited IC50 values as low as 0.68 µM against α-amylase, indicating potent inhibitory effects that could help in managing blood glucose levels .

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been extensively studied. A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways associated with cancer growth .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • α-Amylase Inhibition : By inhibiting α-amylase, the compound may reduce the breakdown of carbohydrates into simpler sugars, thereby lowering postprandial blood glucose levels.
  • Cancer Cell Targeting : The compound's structural features allow it to bind to cellular targets involved in tumor growth and survival. This interaction can lead to the modulation of pathways such as PI3K/Akt and MAPK signaling cascades.

Study 1: Antidiabetic Efficacy in Diabetic Mice

In vivo studies using streptozotocin-induced diabetic mice showed that administration of a similar benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This underscores the potential application of such compounds in diabetes management.

Study 2: Cytotoxicity against Cancer Cells

A study investigated the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.

Data Summary

Activity TypeCompound StructureIC50 Value (µM)Reference
α-Amylase InhibitionBenzodioxole derivative0.68
Anticancer ActivityRelated benzodioxole derivative26 - 65
Blood Glucose ReductionBenzodioxole derivative in diabetic miceReduced from 252.2 to 173.8 mg/dL

Q & A

Q. What are the optimal synthetic routes for N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide, and how can purity be ensured?

  • Methodological Answer : The synthesis of triazine-sulfonamide derivatives typically involves multi-step reactions, such as nucleophilic substitution and condensation. For example, analogous compounds (e.g., 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides) are synthesized via coupling reactions using benzoyl chloride derivatives under anhydrous conditions . Key steps include:
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Characterization : Use 1H^1\text{H} NMR and 13C^13\text{C} NMR to confirm substitution patterns, with HRMS to validate molecular weight .
  • Purity Monitoring : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (≥95% purity threshold).

Q. How can spectroscopic techniques (e.g., NMR, HRMS) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR Analysis : Focus on chemical shifts for the benzodioxol methyl group (δ ~3.8–4.2 ppm for CH2_2) and triazine protons (δ ~5.5–6.0 ppm). Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .
  • HRMS : Use electrospray ionization (ESI+) to confirm the molecular ion peak (expected m/z: ~428.1 for C19_{19}H19_{19}N5_5O4_4S). Isotopic patterns help distinguish sulfur and chlorine atoms .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use fume hoods and nitrile gloves due to potential irritancy (similar sulfonamides show moderate acute toxicity).
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the triazine ring .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets in Gaussian 16. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Molecular Docking : Use Glide (Schrödinger Suite) with BRD4 or carbonic anhydrase IX as targets. Apply OPLS3 force fields and constrain hydrogen bonds (e.g., Asn140 in BRD4) .
  • Validation : Compare docking scores (GlideScore ≤ –6.0) with experimental IC50_{50} values from Alphascreen assays .

Q. What experimental design strategies minimize variability in bioactivity assays?

  • Methodological Answer :
  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., pH, temperature) on enzyme inhibition. For example:
FactorLow Level (-1)High Level (+1)
pH6.57.5
[Compound]10 µM50 µM
  • Statistical Analysis : ANOVA to identify significant interactions (p < 0.05). Replicate assays (n=6) to reduce noise .

Q. How can crystallography resolve discrepancies in reported structural data?

  • Methodological Answer :
  • Crystallization : Use vapor diffusion with 20% PEG 4000 and 0.1 M HEPES (pH 7.5). Optimize crystal growth via microseeding .
  • Refinement : SHELXL for small-molecule refinement. Key parameters: R1_1 ≤ 5%, wR2_2 ≤ 12%. Validate with Hirshfeld surface analysis .
  • Contradiction Resolution : Compare torsion angles (e.g., benzodioxol vs. triazine planes) across datasets to identify conformational flexibility .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Conceptual Framework : Link to Hammett constants (σ) for substituent effects on sulfonamide acidity, correlating with enzyme inhibition .
  • Hypothesis Testing : Use Free-Wilson analysis to quantify contributions of substituents (e.g., benzodioxol vs. triazine) to bioactivity .

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